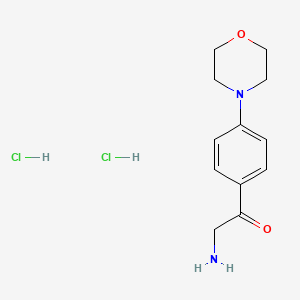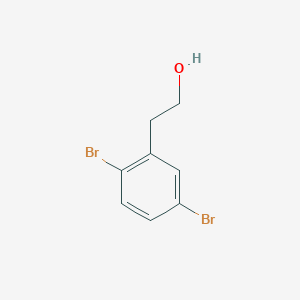
2-(2,5-Dibromophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-Dibromophenyl)ethan-1-ol is a brominated organic compound that has attracted interest in the scientific community for its potential in various applications, including liquid crystal technology and material science. This compound's unique structure, featuring bromine atoms on the phenyl ring and a hydroxyl group on the ethane chain, contributes to its distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of this compound and its derivatives can involve multiple steps, including direct C-H hydroxylation of biphenyl-2-ols and other advanced organic synthesis techniques. For example, Percec and Zuber (1992) described the synthesis of flexible polyethers based on similar phenyl ethane structures with various substituents, indicating the versatility of synthetic approaches for such compounds (Percec & Zuber, 1992).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using techniques such as X-ray crystallography. Brahmia et al. (2021) provided insights into the structural properties of a closely related brominated compound, demonstrating the influence of bromine substituents on the compound's crystalline structure (Brahmia et al., 2021).
Scientific Research Applications
Catalysis and Ligand Design : In the field of organometallic chemistry, this compound has applications in the synthesis and evaluation of ruthenium complexes for catalytic asymmetric transfer hydrogenation processes (Yang et al., 1997).
Metabolic Studies : It's involved in metabolism studies, particularly in understanding the metabolic pathways of certain psychoactive substances in rat models (Kanamori et al., 2002).
Enantioselective Synthesis : This compound is crucial in the synthesis of optically pure C2-symmetric diols, used as catalysts in enantioselective alkylation of aromatic aldehydes with diethylzinc (Gök & Kekec, 2014).
Photophysical and Electroluminescent Properties : It plays a role in the study of the photophysical and electroluminescent properties of various metal acetylide complexes, important for organic light-emitting diodes (OLEDs) technology (Shu et al., 2017).
Molecular Architecture in Polymer Science : It's used in the preparation of polymers with controlled molecular architecture, particularly in the development of dendritic macromolecules (Hawker & Fréchet, 1990).
Colorimetric and Fluorescent Probes : This compound is foundational in designing cell-permeable long-wavelength fluorophores for highly selective detection of metal ions, which is significant in environmental monitoring and biological systems (Zhu et al., 2014).
properties
IUPAC Name |
2-(2,5-dibromophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGCUJQYZFROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

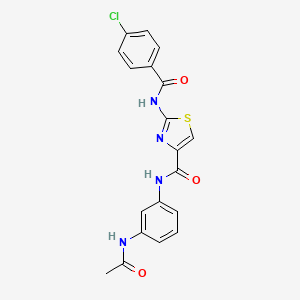
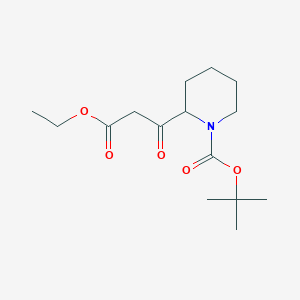
![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)
![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)
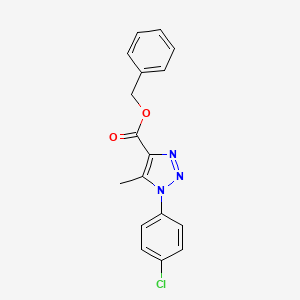
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

